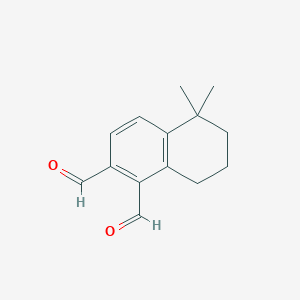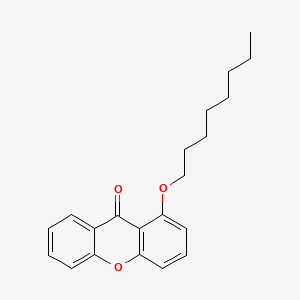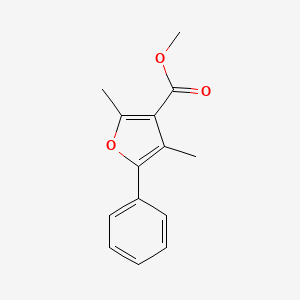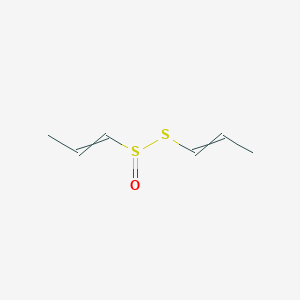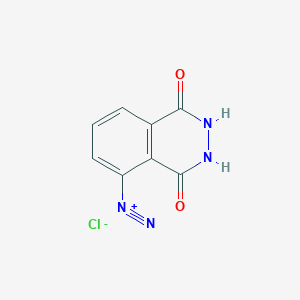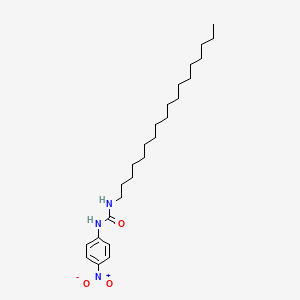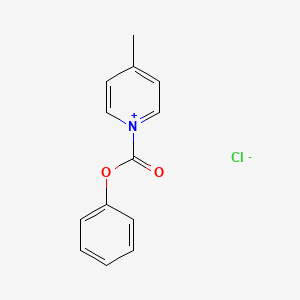
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a pyridinium ring substituted with a methyl group and a phenoxycarbonyl group, along with a chloride ion.
Métodos De Preparación
The synthesis of 4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of 4-methylpyridine with phenyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling pathways .
Comparación Con Compuestos Similares
4-Methyl-1-(phenoxycarbonyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
Pyridinium chloride: Lacks the phenoxycarbonyl group, making it less versatile in certain applications.
4-Methylpyridinium chloride: Lacks the phenoxycarbonyl group, resulting in different chemical properties and reactivity.
Phenylpyridinium chloride: Lacks the methyl group, affecting its overall stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
118196-02-4 |
|---|---|
Fórmula molecular |
C13H12ClNO2 |
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
phenyl 4-methylpyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C13H12NO2.ClH/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
LAQIGTSJKQRNHV-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=[N+](C=C1)C(=O)OC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


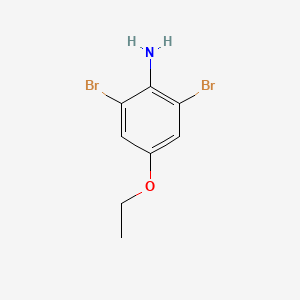
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
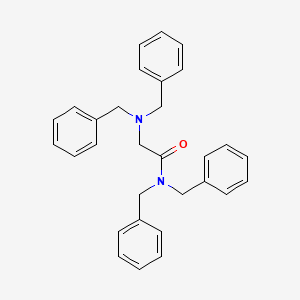
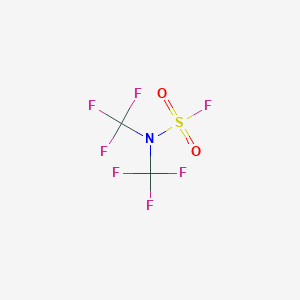
![1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole](/img/structure/B14289370.png)
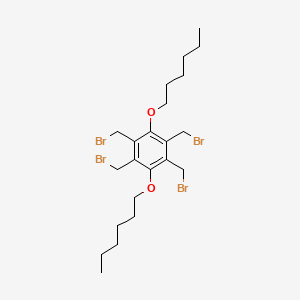
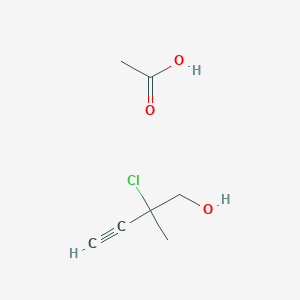
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
